Cas no 832740-85-9 (3-(3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid)

3-(3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid structure
832740-85-9 structure
Product Name:3-(3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid
CAS No:832740-85-9
MF:C12H9NO4
MW:231.204163312912
MDL:MFCD04967185
CID:3058182
PubChem ID:7017074
Update Time:2025-07-17

3-(3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(3-Methyl-2,5-dioxo-2,5-dihydro-pyrrol-1-yl)-benzoic acid
    • 3-(3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid
    • AKOS000305975
    • HIB74085
    • 3-(3-methyl-2,5-dioxopyrrol-1-yl)benzoic acid
    • BBL038023
    • STK298901
    • EN300-83651
    • MFCD04967185
    • SCHEMBL9246650
    • 832740-85-9
    • 3-(3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoicacid
    • MDL: MFCD04967185
    • Inchi: 1S/C12H9NO4/c1-7-5-10(14)13(11(7)15)9-4-2-3-8(6-9)12(16)17/h2-6H,1H3,(H,16,17)
    • InChI Key: YVNAXNPXBKTCHH-UHFFFAOYSA-N
    • SMILES: O=C1C(C)=CC(N1C1C=CC=C(C(=O)O)C=1)=O

Computed Properties

  • Exact Mass: 231.05315777Da
  • Monoisotopic Mass: 231.05315777Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 413
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 74.7Ų

3-(3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid Pricemore >>

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3-(3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid Related Literature

Additional information on 3-(3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid

Professional Introduction to 3-(3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic Acid (CAS No. 832740-85-9)

3-(3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. With the CAS number 832740-85-9, this compound represents a unique structural motif that combines a benzoic acid moiety with a pyrrole ring system. The presence of both oxygenated and methylated functional groups in its structure imparts distinct chemical properties, making it a valuable intermediate in the development of novel therapeutic agents.

The compound's molecular framework is characterized by a benzene ring substituted with a carboxylic acid group at the third position and a pyrrole ring fused to the benzene ring at the second and fifth positions. The pyrrole ring is further modified by a methyl group and two carbonyl groups, which contribute to its reactivity and potential biological activity. This intricate arrangement of functional groups makes 3-(3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid a versatile scaffold for medicinal chemistry applications.

In recent years, there has been growing interest in the development of heterocyclic compounds as pharmacophores due to their diverse biological activities. The pyrrole ring, in particular, is well-known for its role in various bioactive molecules, including antiviral, anti-inflammatory, and anticancer agents. The incorporation of this motif into benzoic acid derivatives has led to the discovery of several promising lead compounds. For instance, studies have shown that benzoic acid derivatives containing a pyrrole ring exhibit inhibitory effects on certain enzymes and receptors involved in metabolic disorders and cancer progression.

The< strong>3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl moiety in 3-(3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid introduces specific electronic and steric properties that can influence its interactions with biological targets. The presence of two carbonyl groups enhances the compound's electrophilicity, making it susceptible to nucleophilic attack by biomolecules such as enzymes and nucleophiles. This reactivity has been exploited in various synthetic strategies to develop prodrugs and enzyme inhibitors.

Recent research has highlighted the potential of 3-(3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid as a precursor in the synthesis of novel antimicrobial agents. The compound's structural features have been shown to disrupt bacterial cell membranes and inhibit key metabolic pathways. In particular, studies have demonstrated its efficacy against Gram-positive bacteria by interfering with essential bacterial enzymes involved in cell wall synthesis. This finding underscores the importance of heterocyclic benzoic acid derivatives in combating antibiotic-resistant pathogens.

The< strong>CAS number 832740-85-9 provides a unique identifier for this compound, facilitating its use in academic research and industrial applications. Researchers have leveraged this compound as a building block for more complex molecules through various synthetic methodologies. For example, palladium-catalyzed cross-coupling reactions have been employed to introduce additional functional groups onto the benzene ring and pyrrole moiety. These modifications have led to the discovery of new derivatives with enhanced pharmacological properties.

In addition to its pharmaceutical applications, 3-(3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-y)benzoic acid has shown promise in materials science. Its ability to form stable complexes with metal ions has been explored for applications in catalysis and sensor development. The compound's chelating properties make it an excellent ligand for metal coordination complexes, which can be used in various industrial processes.

The synthesis of 3-(3-methyl -2 , 5 -dioxo - 2 , 5 -dihydro - 1 H -pyrrol - 1 - yl ) benzoic acid involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include condensation reactions between appropriately substituted pyrroles and benzoyl chlorides or carboxylic acids under acidic or basic conditions. Advances in synthetic chemistry have enabled more efficient preparation methods using transition metal catalysts or enzymatic approaches.

The< strong>biological activity of this compound has been extensively studied in preclinical models. Initial assays have revealed potent inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammation and pain pathways. These findings have prompted further investigation into its potential as an anti-inflammatory drug candidate. Additionally, preliminary studies suggest that it may exhibit neuroprotective effects by modulating neurotransmitter release and receptor activity.

In conclusion , 3 -( 3 -methyl - 2 , 5 -dioxo - 2 , 5 -dihydro - 1 H -pyrrol - 1 - yl ) benzoic acid ( CAS No . 832740 -85 -9 ) is a structurally complex and functionally versatile compound with significant potential in pharmaceutical research . Its unique combination of heterocyclic moieties and functional groups makes it an attractive scaffold for developing novel therapeutic agents . Ongoing studies continue to uncover new applications for this compound , ranging from antimicrobial treatments to advanced materials science . As research progresses , it is likely that additional derivatives will be synthesized and evaluated for their biological activity , further expanding its utility in medicine and industry .

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